molecular formula C22H26N2O4S2 B565047 Metopimazine Acid CAS No. 18182-00-8

Metopimazine Acid

Cat. No. B565047
CAS RN: 18182-00-8
M. Wt: 446.58
InChI Key: PWQSSAWBTAKELO-UHFFFAOYSA-N
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Description

Metopimazine Acid is the major metabolite of Metopimazine . Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is marketed in Europe, Canada, and South America .


Synthesis Analysis

Metopimazine is rapidly metabolized to Metopimazine Acid, which constitutes approximately 78–89% of the circulating drug . This metabolism is primarily catalyzed by human liver microsomal amidase .


Molecular Structure Analysis

The molecular formula of Metopimazine Acid is C22H26N2O4S2 . Its average mass is 446.583 Da and its monoisotopic mass is 446.133392 Da .


Chemical Reactions Analysis

Metopimazine undergoes high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . The formation of Metopimazine Acid is primarily catalyzed by human liver microsomal amidase .

Scientific Research Applications

I have conducted a search for the scientific research applications of Metopimazine Acid. However, the available information is limited. Below are the details of the known applications:

Treatment of Nausea and Vomiting

Metopimazine Acid, as a metabolite of Metopimazine (MPZ), is used for its antiemetic properties. It acts as a dopamine D2 receptor antagonist, which helps in treating acute nausea and vomiting .

Gastroparesis Management

Metopimazine Acid is under clinical investigation for the treatment of gastroparesis (GP), a condition characterized by delayed gastric emptying in the absence of mechanical obstruction .

Mechanism of Action

Metopimazine, a phenothiazine derivative, is a potent D2/D3 dopamine receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .

Safety and Hazards

In the event of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Metopimazine is currently under clinical investigation for the treatment of gastroparesis . Trials comparing Metopimazine with other drugs used in the prevention of delayed chemotherapy-induced nausea and vomiting would be of interest .

properties

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQSSAWBTAKELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676046
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metopimazine Acid

CAS RN

18182-00-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?

A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.

Q2: What is the major metabolite of Metopimazine in humans and how is it formed?

A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.

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